N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of oxazole, thiazole, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neuropathic pain .
Preparation Methods
The synthesis of N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the oxazole and thiazole intermediates. These intermediates are then coupled with a piperidine derivative under specific reaction conditions. The synthetic route typically involves:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiazole ring: This involves the reaction of a thioamide with a haloketone.
Chemical Reactions Analysis
N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential therapeutic agent for the treatment of neuropathic pain due to its ability to inhibit adaptor protein 2-associated kinase 1 (AAK1).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.
Chemical Research: It serves as a model compound for studying the reactivity and stability of oxazole and thiazole rings in complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide involves the inhibition of adaptor protein 2-associated kinase 1 (AAK1). This inhibition leads to a decrease in the phosphorylation of μ2, which is involved in the regulation of pain pathways. By inhibiting AAK1, the compound can reduce the transmission of pain signals, making it a promising candidate for the treatment of neuropathic pain .
Comparison with Similar Compounds
N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide can be compared with other AAK1 inhibitors and compounds containing oxazole and thiazole rings:
Properties
Molecular Formula |
C16H22N4O2S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N4O2S2/c1-10(2)12-7-18-13(22-12)9-23-14-8-19-16(24-14)20-15(21)11-3-5-17-6-4-11/h7-8,10-11,17H,3-6,9H2,1-2H3,(H,19,20,21) |
InChI Key |
MCLDWKVRXDHDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 |
Origin of Product |
United States |
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